1-(Oxiran-2-ylmethyl)azepane

説明

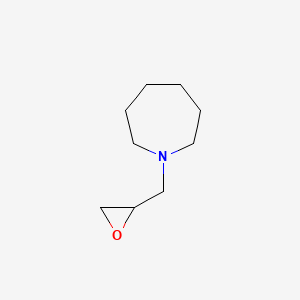

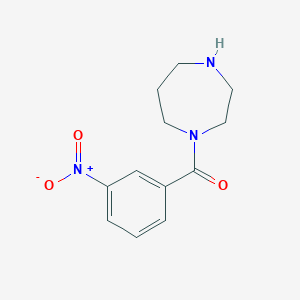

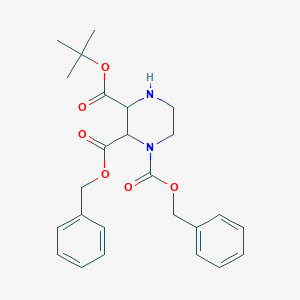

“1-(Oxiran-2-ylmethyl)azepane” is a chemical compound with the molecular formula C9H17NO . It is a structure that includes an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen, and an oxirane ring, also known as an epoxide .

Synthesis Analysis

The synthesis of “1-(Oxiran-2-ylmethyl)azepane” and similar compounds has been reported in the literature . For instance, one method involves the treatment of indole-3-carbaldehyde with epichlorohydrin, which results in 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This compound can then react with 1,3-dimethylbarbituric acid or malononitrile to produce crotonic condensation products while retaining the oxirane ring .Molecular Structure Analysis

The molecular structure of “1-(Oxiran-2-ylmethyl)azepane” consists of a seven-membered azepane ring and a three-membered oxirane ring . The compound has a total of 28 bonds, including 13 non-hydrogen bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 seven-membered ring .科学的研究の応用

Corrosion Inhibition

1-(Oxiran-2-ylmethyl)azepane derivatives have shown significant potential in the field of corrosion inhibition. Studies have found that diamine aromatic epoxy pre-polymers, including derivatives of 1-(Oxiran-2-ylmethyl)azepane, are effective in preventing corrosion of carbon steel in acidic environments. These compounds were characterized using techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR), and their viscosity and anticorrosive properties were extensively studied (Dagdag et al., 2019).

Chemical Synthesis

In chemical synthesis, 1-(Oxiran-2-ylmethyl)azepane and its derivatives are used as intermediates and reagents. For instance, the alkylation of certain compounds with 1-chloro-2,3-epoxypropane has been reported to yield N-(oxiran-2-ylmethyl)azoles (Golobokova et al., 2015). Additionally, the interaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines leads to the formation of beta-aminoalcohols, indicating its role in synthesizing complex organic molecules (Suzdalev et al., 2011).

Azepane-based Compounds in Drug Discovery

Azepane-based motifs, including 1-(Oxiran-2-ylmethyl)azepane derivatives, have been identified as significant in drug discovery. They exhibit a variety of pharmacological properties and are used in developing new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases (Zha et al., 2019).

Synthesis of Functionalized Compounds

1-(Oxiran-2-ylmethyl)azepane is utilized in the synthesis of functionalized compounds. For example, sulfur-containing vicinal aminoalcohols were synthesized using 1-(oxiran-2-ylmethyl)piperidine and N-(oxiran-2-ylmethyl)-N-ethylaniline as starting materials, demonstrating its utility in creating sulfur-bearing organic molecules (Galstyan & Mesropyan, 2013).

Catalytic Applications

In catalytic applications, derivatives of 1-(Oxiran-2-ylmethyl)azepane are used in ring-opening reactions. The asymmetric ring-opening of oxiranes, including those containing 1-(Oxiran-2-ylmethyl)azepane derivatives, is facilitated by certain catalysts to produce various adducts (Yamashita, 1988).

Ionic Liquids

Azepane-based ionic liquids, synthesized from derivatives of 1-(Oxiran-2-ylmethyl)azepane, have been explored. These ionic liquids demonstrate wide electrochemical windows, making them promising alternatives to volatile organic compounds in various applications (Belhocine et al., 2011).

作用機序

Target of Action

It’s known that similar compounds have shown a diverse range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

1-(Oxiran-2-ylmethyl)azepane is involved in reactions with active ester and epoxide moieties . The compound exhibits a self-curing characteristic, suggesting it undergoes a reaction to form a stable structure . This reaction is likely crucial for its interaction with its targets.

Biochemical Pathways

The compound’s self-curing characteristic suggests it may influence pathways related to molecular stability and structure .

Result of Action

The compound’s self-curing characteristic suggests it may have effects related to molecular stability and structure .

特性

IUPAC Name |

1-(oxiran-2-ylmethyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-4-6-10(5-3-1)7-9-8-11-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBMXJSDGVWPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxiran-2-ylmethyl)azepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)

![2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3156007.png)

![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)

![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)

![2-({4-[(Isopropylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3156055.png)